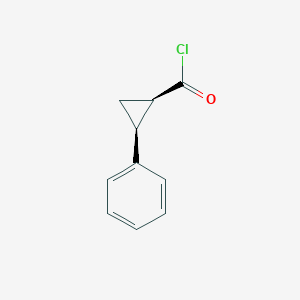
Cyclopropanecarbonyl chloride, 2-phenyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-phenylcyclopropanecarbonyl chloride is an organic compound with the molecular formula C10H9ClO It is a derivative of cyclopropane, featuring a phenyl group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cis-2-phenylcyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cis-2-phenylcyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Cis-2-phenylcyclopropanecarboxylic acid+SOCl2→Cis-2-phenylcyclopropanecarbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of cis-2-phenylcyclopropanecarbonyl chloride may involve the use of more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cis-2-phenylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form cis-2-phenylcyclopropanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Water or aqueous base
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
Alcohols: Formed from reduction
Carboxylic Acids: Formed from hydrolysis
Scientific Research Applications
Cis-2-phenylcyclopropanecarbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of biologically active molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of cis-2-phenylcyclopropanecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent.
Comparison with Similar Compounds
Similar Compounds
- Trans-2-phenylcyclopropanecarbonyl chloride
- 2-phenylcyclopropanecarboxylic acid
- Cyclopropanecarbonyl chloride
Uniqueness
Cis-2-phenylcyclopropanecarbonyl chloride is unique due to its cis-configuration, which can influence its reactivity and the stereochemistry of the products formed. This makes it a valuable compound in stereoselective synthesis and the study of stereochemical effects in chemical reactions.
Properties
CAS No. |
62624-90-2 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(1R,2S)-2-phenylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |
InChI Key |
SODZBMGDYKEZJG-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1C(=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















